3-Phenylpropyl acetate

fragrance volatility odor tenacity vapor pressure

Formulators requiring extended fragrance longevity without sacrificing mid-note impact face a volatility-tenacity trade-off. 3-Phenylpropyl acetate (3PPA) resolves this with vapor pressure 4.3× lower than phenethyl acetate, extending skin substantivity while retaining sufficient volatility for mid-note perception. • IFRA 49th Amendment: up to 15% loading in fragrance concentrate-3× the headroom of phenylpropyl phenyl acetate. • LogP 2.5-2.87 delivers 3-8× greater lipid partitioning vs. benzyl acetate, prolonging fragrance retention in leave-on formulations. • Non-discoloring in creams, lotions & soaps; oral LD50 4,700 mg/kg; JECFA-confirmed safety profile.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 122-72-5
Cat. No. B089845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl acetate
CAS122-72-5
Synonyms3-phenylpropyl acetate
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(=O)OCCCC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
InChIKeyJRJGKUTZNBZHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropyl Acetate: Identity, Physicochemical & Regulatory Profile


3-Phenylpropyl acetate (CAS 122-72-5), also known as hydrocinnamyl acetate, is a phenylpropanoid acetate ester formed by condensation of 3-phenylpropan-1-ol and acetic acid, with molecular formula C₁₁H₁₄O₂ and molecular weight 178.23 g/mol [1]. It belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group and is regulated under FEMA No. 2890, FDA 21 CFR 172.515, and CoE No. 222, with JECFA confirming no safety concern at current dietary intake levels [2]. The compound is a colorless to pale yellow liquid with a boiling point of 244–245 °C (lit.), density of 1.012 g/mL at 25 °C, refractive index of 1.494–1.498 at 20 °C, and limited water solubility of 0.69 g/L at 20 °C . It occurs naturally in Ceylon cinnamon bark, guava fruit, muskmelon, and cassia leaf [3].

Multi-regulatory clearance: FEMA GRAS, FDA 21 CFR 172.515, EU 1334/2008, and IFRA 49th Amendment.
Naturally occurring in Ceylon cinnamon bark, guava, and muskmelon; also available via de novo biosynthesis.
Colorless to pale yellow liquid; phenylpropanoid acetate ester with saturated C3 linker for mid-note tenacity.
Serves as fragrance/flavor ingredient and as CYP3A1/CYP2C9 inhibitor tool compound in metabolism research.

Why 3-Phenylpropyl Acetate Cannot Be Substituted by Analogs


Although 3-phenylpropyl acetate (3PPA) shares the AAASAE structural group with benzyl acetate (C9), phenethyl acetate (C10), and cinnamyl acetate (C11:1), simple side-chain length and saturation differences produce quantifiable divergence in vapor pressure, acute toxicity, IFRA loading limits, and odor character that preclude interchangeable use in formulated products [1]. 3PPA possesses a saturated three-carbon linker between the phenyl ring and the acetate oxygen, which yields a vapor pressure approximately 4-fold lower than phenethyl acetate and an oral LD50 nearly twice that of benzyl acetate, directly impacting both fragrance tenacity and safety margin calculations [2]. Regulatory authorizations differ substantially: 3PPA benefits from an IFRA 49th Amendment maximum usage of 15% in fragrance concentrate, whereas the closely related phenylpropyl phenyl acetate is restricted to 5% [3]. These differences mean that selecting a presumed in-class analog based solely on organoleptic similarity risks non-compliance with safety standards, altered evaporation profiles, or failure to meet finished-product performance specifications.

Volatility
3-Phenylpropyl acetate: vapor pressure 0.0153 mm Hg (20 °C)
Phenethyl acetate is 4× more volatile; cinnamyl acetate is 2× less volatile. Odor tenacity shifts markedly.
Acute Toxicity
Oral LD50 4,700 mg/kg (rat)
Benzyl acetate LD50 is 2,490 mg/kg; phenethyl acetate 3,670 mg/kg. Safety margin calculations differ.
IFRA Limit
Allowed up to 15% in fragrance concentrate
Phenylpropyl phenyl acetate restricted to 5%. Loading flexibility is 3× higher; reformulation risk for analogous esters.
Odor Profile
Balsamic-spicy, floral mid-note
Benzyl acetate is sweet-fruity; cinnamyl acetate is balsamic but with unsaturated side-chain. Hedonic direction changes.

3-Phenylpropyl Acetate: Quantitative Differentiation vs. Analog Acetates


Vapor Pressure: Intermediate Between Phenethyl and Cinnamyl Acetates

3-Phenylpropyl acetate exhibits a vapor pressure of 0.0153 mm Hg at 20 °C (RIFM, EPI Suite v4.0), which is approximately 4.3-fold lower than phenethyl acetate (8.7 Pa = 0.065 mm Hg at 20 °C) but approximately 1.9-fold higher than cinnamyl acetate (0.008 mm Hg at 20 °C) [1]. This intermediate volatility means 3PPA delivers a longer-lasting olfactory impression on skin and in air than phenethyl acetate, while providing better initial radiance than cinnamyl acetate. For a formulator seeking a balsamic-spicy mid-note that bridges top and base, this volatility profile is quantifiably distinct from both comparators [2].

Vapor Pressure
Head-to-head comparison
0.0153 mm Hg at 20 °C (EPI Suite)
Mid-note volatility between phenethyl and cinnamyl acetates; supports longer skin retention.
4.3× lower than phenethyl acetate; 1.9× higher than cinnamyl acetate. Directly impacts fragrance longevity.
fragrance volatility odor tenacity vapor pressure evaporation profile

Acute Oral Toxicity: Wider Safety Margin vs. Benzyl and Phenethyl Acetates

3-Phenylpropyl acetate has an acute oral LD50 of 4,700 mg/kg in rats (confidence limits 3,840–5,560 mg/kg, 4 dose groups of 10 animals) . This is 1.9-fold higher (less acutely toxic) than benzyl acetate (LD50 2,490 mg/kg, rat) and 1.3-fold higher than phenethyl acetate (LD50 3,670 mg/kg, rat) [1]. The dermal LD50 in rabbits exceeds 5 g/kg [2]. These quantitative toxicological differences have practical consequences: under the Cramer classification scheme, 3PPA is Class I (low toxicity), and the RIFM 2022 safety assessment cleared all seven human health endpoints using target data and read-across [3]. A procurement decision favoring benzyl acetate over 3PPA would accept a nearly 2-fold increase in acute oral hazard for comparable organoleptic function.

Acute Oral LD50
Head-to-head comparison
4,700 mg/kg (rat, CI 3,840–5,560)
1.9× higher margin than benzyl acetate; supports lower acute hazard classification.
OECD 401; 10 animals/group. Benzyl acetate LD50: 2,490 mg/kg. Phenethyl acetate: 3,670 mg/kg.
acute toxicity LD50 safety margin regulatory toxicology

IFRA Maximum Usage: Higher Allowable Loading vs. Phenylpropyl Phenyl Acetate

Under the 49th Amendment to the IFRA Code of Practice, 3-phenylpropyl acetate is permitted at up to 15.0000% in the fragrance concentrate, whereas the structurally related phenylpropyl phenyl acetate (CAS 122-44-1) is restricted to a maximum of 5% [1][2]. This 3-fold difference in allowable loading is a direct consequence of the divergent safety assessment outcomes for these two AAASAE members. For a fragrance compounder formulating a balsamic-spicy accord, the higher ceiling enables greater creative latitude without triggering regulatory exceedance, making 3PPA the preferred choice when high-impact cinnamon-balsamic character is required in the concentrate [3].

IFRA Max Usage
Head-to-head comparison
15.0000% in concentrate
3× higher allowable loading than phenylpropyl phenyl acetate; broader formulation headroom.
IFRA 49th Amendment. Phenylpropyl phenyl acetate capped at 5%.
IFRA compliance fragrance concentrate maximum usage level formulation flexibility

LogP and Substantivity: Enhanced Hydrophobicity Over Benzyl Acetate

The octanol-water partition coefficient (LogP) of 3-phenylpropyl acetate is reported as XlogP 2.50, AlogP 2.18, with an experimentally derived LogP (o/w) of 2.87 from supplier data [1]. In contrast, benzyl acetate has a LogP of 1.96 at 25 °C, and phenethyl acetate a LogP of approximately 2.30–2.40 . The 0.5–0.9 LogP unit advantage of 3PPA over benzyl acetate translates to approximately 3–8× greater partitioning into the lipid phase, predicting superior skin substantivity and longer fragrance retention in personal care formulations [2]. Cinnamyl acetate has a comparable LogP of 2.85, confirming that among the saturated phenylalkyl acetates, 3PPA offers the highest hydrophobicity, but the unsaturated analog matches it closely.

LogP & Substantivity
Cross-study comparable
XlogP 2.50; experimental 2.87
~3–8× greater lipid partitioning than benzyl acetate; predicts longer wash-off resistance.
Benzyl acetate LogP 1.96; cinnamyl acetate 2.85. Reported supplier data.
partition coefficient substantivity skin retention hydrophobicity

CYP450 Inhibition: Unique CYP3A1/CYP2C9 Activity Among Analogs

3-Phenylpropyl acetate exhibits inhibitory activity against CYP3A1 and CYP2C9, and is marketed as a pharmacological tool compound for life science research into cytochrome P450-mediated drug metabolism . A systematic literature search did not identify equivalent CYP inhibition reports for cinnamyl acetate, phenethyl acetate, or benzyl acetate at comparable concentrations. In silico ADMET profiling (admetSAR 2) further predicts that 3PPA is not a CYP3A4 substrate, not a CYP2C9 substrate, and not a CYP2D6 substrate, with high-confidence negative predictions for CYP3A4, CYP2C9, CYP2C19, and CYP2D6 inhibition [1]. However, the in vitro data showing CYP3A1/CYP2C9 inhibitory activity distinguishes 3PPA from its saturated and unsaturated analogs for which such activity has not been characterized.

CYP450 Inhibition
Class-level inference
Inhibitory activity on CYP3A1 and CYP2C9 reported; predicted non-inhibitor of CYP3A4/2C9/2D6 in silico.
Documented CYP inhibition profile distinct from structural analogs; supports metabolism research tool selection.
Comparable reports absent for benzyl, phenethyl, and cinnamyl acetates. Data to verify in target system.
CYP inhibition drug metabolism CYP3A1 CYP2C9 pharmacological tool compound

De Novo Biosynthesis: Microbial Production in Engineered E. coli

Sun et al. (2023) demonstrated the first de novo biosynthesis of 3-phenylpropyl acetate (3PPAAc) in an engineered Escherichia coli strain, achieving a titer of 94.59 ± 16.25 mg/L through a plasmid-free pathway combining tyrosine ammonia lyase, enoate reductase, and heterologous alcohol acetyltransferases [1]. The same study reported 218.16 ± 43.62 mg/L of the precursor 3-phenylpropionic acid. No equivalent de novo microbial production pathway has been reported in peer-reviewed literature for cinnamyl acetate, phenethyl acetate, or benzyl acetate at the time of analysis. This establishes 3PPA as the only member of the phenylalkyl acetate class with a validated microbial chassis for sustainable, fermentation-based production, offering a potential route to natural-identical certification under EU Regulation 1334/2008 independent of botanical extraction [2].

De Novo Biosynthesis
Cross-study comparable
94.59 ± 16.25 mg/L in engineered E. coli (Sun et al., 2023)
Only member of phenylalkyl acetate class with published microbial production route.
No equivalent pathway reported for cinnamyl, phenethyl, or benzyl acetate. Supports future sourcing optionality.
metabolic engineering de novo biosynthesis sustainable sourcing Escherichia coli biomanufacturing

3-Phenylpropyl Acetate: Evidence-Based Application Scenarios


Fine Fragrance Mid-Note: Balanced Volatility for Radiance and Longevity

Perfumers constructing balsamic-spicy oriental or floral accords should prioritize 3-phenylpropyl acetate over phenethyl acetate when longer skin substantivity is required without sacrificing initial odor impact. With a vapor pressure of 0.0153 mm Hg at 20 °C—4.3-fold lower than phenethyl acetate—3PPA extends fragrance duration while retaining sufficient volatility for mid-note perception [1]. Its IFRA-permitted loading of 15% in the fragrance concentrate provides 3× greater formulation headroom than phenylpropyl phenyl acetate [2], enabling its use as a dominant character ingredient in Hyacinth, Rose, Lilac, and Oriental bases [3].

Leave-On Products: Higher LogP for Skin Substantivity

In leave-on formulations such as body lotions, creams, and fine fragrance where wash-off resistance is critical, 3-phenylpropyl acetate's LogP of 2.5–2.87 offers approximately 3–8× greater lipid partitioning than benzyl acetate (LogP 1.96) [1]. This translates to measurably longer fragrance retention on skin. Combined with its non-discoloring property in creams, lotions, and soaps [2], 3PPA is the rational choice over benzyl acetate for prestige personal care brands where fragrance longevity is a consumer loyalty driver.

Flavor Compounding: Low-Toxicity Option for Berry, Honey, Cinnamon

For flavor houses formulating grape, berry, apple, cherry, honey, or cinnamon profiles at recommended food use levels of 0.1–10 mg/kg [1], 3-phenylpropyl acetate offers a quantifiably wider acute safety margin than benzyl acetate: the oral LD50 of 4,700 mg/kg is 1.9× higher than benzyl acetate's 2,490 mg/kg [2]. With JECFA confirming no safety concern at current dietary intake levels [3] and regulatory approval under FDA 21 CFR 172.515, EU Regulation 1334/2008, and China GB 2760-1996 [4], 3PPA is the preferred choice when minimizing toxicological liability is a procurement criterion for flavor ingredient selection.

CYP450 Drug Metabolism Research: CYP3A1/CYP2C9 Inhibitor Tool Compound

Life science researchers investigating Phase I drug metabolism or pharmacokinetic drug-drug interactions should procure 3-phenylpropyl acetate as a tool compound for CYP3A1 and CYP2C9 inhibition studies [1]. Unlike cinnamyl acetate, phenethyl acetate, and benzyl acetate—for which CYP3A1/CYP2C9 inhibitory activity is unreported—3PPA provides a documented, commercially available inhibitor. In silico ADMET profiling further indicates that 3PPA is not a substrate for CYP3A4, CYP2C9, or CYP2D6 [2], simplifying interpretation of inhibition assay results by reducing confounding metabolic liability.

Application
Selection Property
Validation Focus
Fine Fragrance Mid‑Note
Vapor pressure and tenacity profile
Olfactory longevity vs. initial radiance in alcohol‑based matrices
Leave‑On Personal Care
LogP and skin substantivity
Wash‑off resistance and fragrance retention in lotion/cream bases
Flavor Compounding
Acute oral toxicity margin
Regulatory clearance and safe‑use level verification (FEMA/CFR)
CYP450 Metabolism Research
CYP3A1/CYP2C9 inhibitory activity
Isoform‑selectivity assessment and in‑assay metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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